Sacubitril

Vue d'ensemble

Description

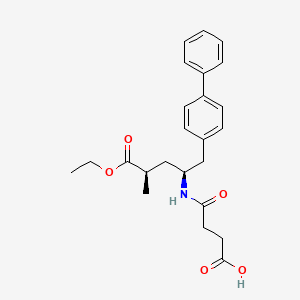

(2R,4S)-Sacubitril : est un composé chiral et un énantiomère du sacubitril, qui est un inhibiteur de la néprilysine. Le this compound est couramment utilisé en association avec le valsartan pour le traitement de l'insuffisance cardiaque. Le nom chimique du (2R,4S)-Sacubitril est l'acide 4-(((2R,4S)-1-([1,1'-Biphényl]-4-yl)-5-éthoxy-4-méthyl-5-oxopentan-2-yl)amino)-4-oxobutanoïque .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La préparation du (2R,4S)-Sacubitril implique plusieurs étapes, notamment la cyclisation, l'addition, la débenzylation, l'ouverture de cycle, l'estérification et l'amidation. Une méthode implique l'utilisation d'un réactif d'induction chirale, le (S)-1-(alpha-aminobenzyl)-2-naphtol, et l'acide 2R-méthyl-4-oxo-butyrique . Une autre méthode implique l'hydrogénation en présence d'un catalyseur au palladium pour obtenir une pureté optique élevée .

Méthodes de production industrielle : La production industrielle du (2R,4S)-Sacubitril implique généralement une fermentation à grande échelle et l'utilisation d'enzymes telles que l'amine transaminase pour la production efficace de précurseurs chiraux . Le procédé est conçu pour être économiquement viable et respectueux de l'environnement, ce qui le rend adapté à la production de masse .

Analyse Des Réactions Chimiques

Synthetic Pathways

Sacubitril’s synthesis involves multi-step reactions to establish its stereochemistry and functional groups. Two primary routes are documented:

Key Chemical Reactions

Degradation and Metabolism

-

Hydrolysis to LBQ657 : this compound is hydrolyzed by esterases to its active metabolite, LBQ657, which inhibits neprilysin (NEP). This reaction occurs rapidly in vivo (t₁/₂ = 1.1 hours) .

-

Neprilysin Inhibition : LBQ657 binds competitively to NEP’s active site, coordinating with the zinc ion via its carboxylate group and occupying S1, S1’, and S2’ subpockets (structural resolution: 2.0 Å) .

Derivatization Reactions

This compound’s amine group reacts with carboxylic acids to form derivatives with potential biological activity:

-

Synthesis of 5a–v Derivatives : Ethyl ester hydrochloride of this compound reacts with substituted carboxylic acids (e.g., benzoic, cinnamic acids) under coupling conditions. Products show antifungal and antibacterial properties .

Stereochemical Control and Isomer Analysis

-

Stereoisomer Synthesis : All four stereoisomers of this compound’s intermediate were synthesized via chiral pool (L-pyroglutamic acid) and resolution methods. Characterized by HPLC, NMR, and MS for quality control .

-

Critical Impurities : Diastereomers (2R,4R and 2S,4S) are controlled to <0.15% in the final API .

Mechanistic Insights

Applications De Recherche Scientifique

Clinical Applications

-

Heart Failure with Reduced Ejection Fraction (HFrEF)

- Efficacy : The PARADIGM-HF trial demonstrated that sacubitril/valsartan significantly reduces mortality and hospitalization rates in patients with HFrEF compared to traditional therapies like enalapril .

- Mechanism : this compound/valsartan mitigates cardiac remodeling and improves left ventricular ejection fraction (LVEF) by inhibiting cardiomyocyte cell death and hypertrophy through various signaling pathways .

- Heart Failure with Mid-range Ejection Fraction (HFmrEF)

- Chronic Kidney Disease (CKD)

- Perioperative Cardiac Surgery

Table 1: Summary of Clinical Trials Involving this compound/Valsartan

Case Studies

-

Case Study on HFrEF Management

- A 65-year-old male with HFrEF was treated with this compound/valsartan after inadequate response to standard ACE inhibitors. Over six months, his LVEF improved from 30% to 45%, and he reported significant symptom relief.

- Case Study on CKD Patients

Mécanisme D'action

2R,4S-Sacubitril is a prodrug that is activated to sacubitrilat (LBQ657) by de-ethylation via esterases. Sacubitrilat inhibits the enzyme neprilysin, which is responsible for the degradation of atrial and brain natriuretic peptides. These peptides work mainly by reducing blood volume, leading to vasodilation, natriuresis, and diuresis .

Comparaison Avec Des Composés Similaires

Composés similaires :

Sacubitril (AHU-377) : Le composé parent du (2R,4S)-Sacubitril, utilisé en association avec le valsartan pour le traitement de l'insuffisance cardiaque.

Valsartan : Un antagoniste des récepteurs de l'angiotensine II utilisé en association avec le this compound.

Dérivés du this compound : Divers dérivés ont été synthétisés pour des activités antibactériennes, antifongiques et antituberculeuses.

Unicité : Le (2R,4S)-Sacubitril est unique en raison de sa configuration chirale spécifique, qui contribue à son efficacité en tant qu'inhibiteur de la néprilysine. Sa combinaison avec le valsartan offre un double mécanisme d'action, ce qui en fait un traitement puissant de l'insuffisance cardiaque .

Activité Biologique

Sacubitril, a component of the combination drug this compound/valsartan (Entresto), is primarily used in the treatment of heart failure with reduced ejection fraction (HFrEF). Its biological activity is mainly attributed to its role as a neprilysin inhibitor, which enhances the levels of natriuretic peptides and other vasoactive substances. This article explores the mechanisms, clinical implications, and research findings related to the biological activity of this compound.

This compound functions by inhibiting neprilysin, an enzyme responsible for degrading natriuretic peptides, bradykinin, and angiotensin II. By blocking this enzyme, this compound increases the availability of these peptides, leading to several beneficial cardiovascular effects:

- Inhibition of Cardiomyocyte Cell Death : this compound reduces cardiomyocyte apoptosis through the activation of pathways involving p53 and AKT1/AKT3, which are crucial for cell survival and hypertrophy regulation .

- Cardiac Remodeling : The drug promotes reverse remodeling in the heart by reducing left ventricular end-diastolic pressure and improving myocardial contractility .

- Vasodilation : Increased levels of bradykinin contribute to vasodilation, lowering systemic vascular resistance and improving cardiac output .

Clinical Trials and Findings

Several key clinical trials have assessed the efficacy and safety of this compound/valsartan in various populations:

- PARADIGM-HF Trial : This landmark trial demonstrated that this compound/valsartan significantly reduced cardiovascular mortality and hospitalization due to heart failure compared to enalapril. The study reported a 20% reduction in the risk of death from cardiovascular causes or hospitalization for heart failure .

- LIFE Trial : A phase 4 trial focusing on patients with advanced heart failure (NYHA class IV) found that this compound/valsartan was well-tolerated but did not show superiority over valsartan alone in this specific population due to early termination related to COVID-19 .

- PARAMOUNT Trial : This trial highlighted improvements in biomarkers such as N-terminal pro-brain natriuretic peptide (NT-proBNP) levels and left atrial size in patients treated with this compound/valsartan compared to valsartan alone .

Pharmacokinetics

This compound is rapidly absorbed and undergoes extensive metabolism primarily by esterases to form its active metabolite, LBQ657. The pharmacokinetic profile indicates that peak plasma concentrations occur within 1.5 hours after oral administration, with a half-life of approximately 13 hours. It is important to note that renal impairment can affect its clearance, necessitating dose adjustments in certain populations .

Data Table: Summary of Key Clinical Trials

Case Studies

Recent studies have illustrated the effectiveness of this compound/valsartan in diverse patient populations:

- A study involving elderly patients with HFrEF showed significant reductions in hospitalizations and improved quality of life metrics when treated with this compound/valsartan compared to standard therapy.

- In a pediatric cohort, while initial findings suggested no superiority over enalapril, ongoing research continues to explore its safety and efficacy in younger populations .

Propriétés

IUPAC Name |

4-[[5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO5/c1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19/h4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYNXFZCZUAOOQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.